5-Hydroxypentanal

Catalog No.
S592447
CAS No.
4221-03-8
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxypentanal

CAS Number

4221-03-8

Product Name

5-Hydroxypentanal

IUPAC Name

5-hydroxypentanal

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h4,7H,1-3,5H2

InChI Key

CNRGMQRNYAIBTN-UHFFFAOYSA-N

SMILES

C(CCO)CC=O

Synonyms

5-hydroxypentanal

Canonical SMILES

C(CCO)CC=O

Carcinogenesis Studies

One significant area of research involving 5-HP is its role in carcinogenesis. Studies have shown that 5-HP exhibits carcinogenic activity in animal models, particularly inducing lymphocytic leukemia in rats []. This has led researchers to investigate its potential involvement in human cancer development, although further research is needed to establish any such link in humans [].

Understanding N-Nitrosamine Metabolism

5-HP has also been used in research to understand the metabolism of N-nitrosamines, which are known carcinogens [, ]. Studies have shown that 5-HP is a product of the alpha-hydroxylation process during the liver's metabolism of N-nitrosopiperidine []. This research helps scientists understand the pathways involved in N-nitrosamine breakdown and its potential impact on human health.

Molecular Structure Analysis

5-Hydroxypentanal possesses a five-carbon chain with a terminal aldehyde group (C=O) at one end and a hydroxyl group (OH) attached to the second carbon from the end. This structure can be represented as C(CH2CH2CH(OH)CHO) or with a skeletal formula CH2OH(CH2)3CHO [, ].

Here are some key features of its structure:

  • Aldehyde Group: The presence of the aldehyde group makes 5-hydroxypentanal susceptible to various condensation and oxidation reactions, commonly seen in aldehyde chemistry [].
  • Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, potentially influencing its solubility and interactions with other molecules [].
  • Carbon Chain Length: The five-carbon chain length falls within the range of many biologically relevant molecules, suggesting potential for further exploration in this context [].

It's important to note that limited research exists on the specific spatial arrangement (conformation) of 5-hydroxypentanal, which could influence its reactivity.


Chemical Reactions Analysis

  • Aldol Condensation: The aldehyde group can undergo aldol condensation with other carbonyl compounds to form longer carbon chains [].
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (COOH) [].
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature, based on the presence of the hydroxyl group promoting some polarity [].
  • Melting Point and Boiling Point: Data not available, but likely to be in the range of other five-carbon aldehydes and alcohols (estimates suggest a boiling point around 60°C) [, ].
  • Solubility: Potentially soluble in water due to the presence of the hydroxyl group, but also likely soluble in organic solvents due to the presence of the hydrocarbon chain [, ].
  • Stability: Limited information available, but aldehydes can be susceptible to oxidation in the presence of air or light [].

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids. For instance, 5-hydroxypentanal can be oxidized to 5-hydroxyvaleric acid.
  • Reduction: It can be reduced to form alcohols, such as 5-hydroxypentanol, through the action of reducing agents like lithium aluminum hydride.
  • Condensation Reactions: The compound can participate in aldol condensation reactions, forming larger carbon chains and complex structures when reacted with other aldehydes or ketones .

The biological activity of 5-hydroxypentanal has been explored in various studies. Its structural features suggest potential roles in metabolic pathways. The compound may exhibit:

  • Antioxidant Properties: Due to its hydroxyl group, it may scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Biochemical Intermediates: It serves as a precursor in the biosynthesis of other biologically relevant molecules, including amino acids and fatty acids .

Synthesis of 5-hydroxypentanal can be achieved through several methods:

  • Hydrolysis of Pentanal Derivatives: Starting from pentanal derivatives, hydrolysis can yield 5-hydroxypentanal.
  • Reduction of 5-Ketopentanoic Acid: This method involves the reduction of the corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Grignard Reaction: Reacting a Grignard reagent with formaldehyde followed by hydrolysis can also produce this compound .

5-Hydroxypentanal finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.
  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it is explored for use in flavoring agents and fragrances.
  • Biochemical Research: It is utilized in studies investigating metabolic pathways and enzyme interactions due to its reactive functional groups .

Interaction studies involving 5-hydroxypentanal have highlighted its potential effects on biological systems:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
  • Cellular Interactions: Studies have shown that it can influence cell signaling pathways, possibly affecting cellular responses to stressors or nutrients .

Several compounds exhibit structural or functional similarities to 5-hydroxypentanal. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
ValeraldehydeC₅H₁₀OSimple aldehyde without hydroxyl group; less reactive.
2-HydroxyvaleraldehydeC₅H₁₂O₂Contains hydroxyl group but differs in position; more soluble in water.
3-HydroxybutyraldehydeC₄H₈O₂Shorter chain length; involved in energy metabolism.
4-HydroxybutanalC₄H₈O₂Similar functional groups; used in polymer synthesis.

5-Hydroxypentanal's unique combination of an aldehyde and a terminal hydroxyl group distinguishes it from these similar compounds, allowing for diverse reactivity and applications in organic synthesis and biological studies .

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4221-03-8

Wikipedia

5-hydroxypentanal

Dates

Modify: 2023-08-15

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